3-Bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
3-Bromo: Indicates the presence of a bromine atom at position 3.
7-[chloro(difluoro)methyl]: Refers to a chloro(difluoro)methyl group attached at position 7.
5-(4-methoxyphenyl): Describes a 4-methoxyphenyl group at position 5.
2-methylpyrazolo[1,5-a]pyrimidine: The core structure, a fused pyrazolo[1,5-a]pyrimidine ring system.
Preparation Methods
The synthetic routes for this compound involve Suzuki–Miyaura (SM) cross-coupling reactions. Specifically, boron reagents play a crucial role in these processes . The general steps include:
Boron Reagent Preparation: Various boron reagents have been developed for SM coupling. These reagents are tailored for specific conditions. The mechanisms of transmetalation are well understood, allowing efficient coupling reactions.
Cross-Coupling Reaction: The SM coupling reaction combines the boron reagent with an aryl or vinyl halide substrate using a palladium catalyst. The result is the formation of the desired C–C bond.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For SM coupling, boron reagents (such as arylboronic acids or boronate esters) are used along with palladium catalysts. Reaction conditions are mild and functional group tolerant.
Major Products: The major product is the coupled aryl or vinyl-substituted pyrazolo[1,5-a]pyrimidine.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in designing new compounds.
Biology and Medicine: Investigating its potential as a drug scaffold or bioactive molecule.
Industry: May find use in materials science or agrochemicals.
Mechanism of Action
- The compound’s effects depend on its interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyrazolo[1,5-a]pyrimidines.
Similar Compounds: Explore related structures, such as 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.
Properties
Molecular Formula |
C15H11BrClF2N3O |
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Molecular Weight |
402.62 g/mol |
IUPAC Name |
3-bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H11BrClF2N3O/c1-8-13(16)14-20-11(9-3-5-10(23-2)6-4-9)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3 |
InChI Key |
FITHXKKQSFCOED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)OC)C(F)(F)Cl |
Origin of Product |
United States |
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